molecular formula C6H6N2OS B8266730 (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

Cat. No. B8266730
M. Wt: 154.19 g/mol
InChI Key: BPCJPESPKLCZSN-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid with acetonitrile in the presence of a dehydrating agent.

Starting Materials
3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid, Acetonitrile, Dehydrating agent (e.g. phosphorus pentoxide)

Reaction
Step 1: Dissolve 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid in acetonitrile., Step 2: Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and filter off any solid impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the desired product, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile.

properties

IUPAC Name

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJPESPKLCZSN-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

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